Nastorazepide hemicalcium

Description

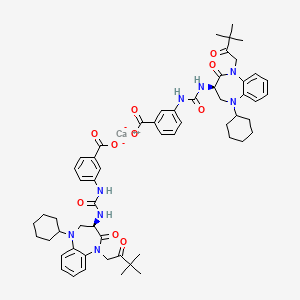

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C29H36N4O5.Ca/c2*1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37;/h2*7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38);/q;;+2/p-2/t2*22-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRNGUKRKXEPEL-LJWMURKVSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H70CaN8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187905 | |

| Record name | Z 360 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343326-69-2 | |

| Record name | Z 360 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343326692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z 360 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NASTORAZEPIDE CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ3I1DMI8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Nastorazepide Hemicalcium: A Selective CCK2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nastorazepide hemicalcium, also known as Z-360, is a potent and selective, orally active non-peptide antagonist of the cholecystokinin-2 (CCK2) receptor. As a 1,5-benzodiazepine derivative, it has demonstrated significant potential in pre-clinical and clinical research, particularly in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding affinity, and the signaling pathways it modulates. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and development.

Introduction

The cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor, is a G-protein coupled receptor predominantly found in the brain and gastrointestinal tract.[1] Its activation by the peptide hormones gastrin and cholecystokinin (CCK) triggers a cascade of intracellular signaling events that regulate gastric acid secretion, cell growth, and neurotransmission.[1][2] The overexpression of the CCK2 receptor in various malignancies, including pancreatic, colorectal, and medullary thyroid cancers, has made it a compelling target for therapeutic intervention.[3]

This compound has emerged as a leading candidate for targeting the CCK2 receptor. Its high affinity and selectivity, coupled with its oral bioavailability, position it as a promising therapeutic agent.[3][4] This guide delves into the core technical aspects of this compound to support its evaluation and application in research and drug development.

Chemical Properties

| Property | Value |

| Chemical Name | calcium;3-[[[(3R)-5-cyclohexyl-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoylamino]benzoate |

| Synonyms | Z-360, YF476 |

| Molecular Formula | C₅₈H₇₀CaN₈O₁₀ |

| Molecular Weight | 1079.3 g/mol |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the CCK2 receptor, thereby inhibiting the binding of its endogenous ligands, gastrin and CCK.[4] This blockade prevents the activation of downstream signaling pathways that are implicated in cellular proliferation, survival, and angiogenesis.[4][5]

The CCK2 receptor primarily couples to Gq and Gα12/13 proteins.[2][5] Upon activation by an agonist, these G-proteins initiate a signaling cascade that includes:

-

Activation of Phospholipase C (PLC): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Activation of Protein Kinase C (PKC): Elevated intracellular Ca2+ and DAG together activate PKC, which in turn phosphorylates a variety of downstream targets.[2]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Pathways: The activation of the CCK2 receptor also leads to the stimulation of the MAPK/ERK and PI3K/Akt signaling pathways, both of which are critical regulators of cell growth, proliferation, and survival.[2][5]

By blocking the initial ligand-receptor interaction, this compound effectively inhibits these downstream events.[4]

Signaling Pathway Diagram

Quantitative Data

The binding affinity and potency of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound

| Receptor | Species | Radioligand | Kᵢ (nM) | Kₑ (nM) | Reference |

| CCK2 | Human | [³H]CCK-8 | 0.47 | - | [4] |

| CCK2 | Human | - | - | 0.47 | [2] |

| CCK1 | Human | - | - | - | Selectivity vs. CCK1R = 672-fold[2] |

Table 2: Functional Antagonism of Nastorazepide (YF476)

| Assay | Cell Type | Agonist | IC₅₀ (nM) | Reference |

| Pancreastatin Secretion | Isolated Rat ECL Cells | Gastrin | 2.7 |

Experimental Protocols

CCK2 Receptor Competition Binding Assay

This protocol is adapted from a study on Z-360 analogs and is suitable for determining the binding affinity of this compound.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human CCK2 receptor through a competitive binding assay.

Materials:

-

HEK293 cells stably transfected with the human CCK2 receptor (HEK293-hCCK2R).

-

[¹²⁵I][I-Tyr¹²,Leu¹⁵]gastrin-17 (Radioligand).

-

This compound (Test compound).

-

Unlabeled gastrin-17 (for non-specific binding determination).

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hCCK2R cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 200 µL:

-

Total Binding: 50 µL of binding buffer, 50 µL of radioligand (at a concentration near its Kₑ), and 100 µL of cell membrane suspension.

-

Non-specific Binding: 50 µL of unlabeled gastrin-17 (at a high concentration, e.g., 1 µM), 50 µL of radioligand, and 100 µL of cell membrane suspension.

-

Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of cell membrane suspension.

-

-

Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Transfer the contents of each well to a 96-well filter plate.

-

Wash the filters three times with 200 µL of ice-cold wash buffer using a vacuum manifold.

-

-

Quantification:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of nastorazepide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vivo Pancreatic Cancer Xenograft Model

This protocol outlines a general workflow for evaluating the efficacy of this compound in a mouse model of pancreatic cancer.

Objective: To assess the anti-tumor activity of this compound in a subcutaneous pancreatic cancer xenograft model.

Materials:

-

Human pancreatic cancer cell line (e.g., MIA PaCa-2).

-

Immunocompromised mice (e.g., athymic nude mice).

-

This compound.

-

Vehicle control (e.g., 0.5% carboxymethyl cellulose).

-

Matrigel (optional, to enhance tumor engraftment).

-

Calipers for tumor measurement.

Procedure:

-

Cell Culture and Implantation:

-

Culture MIA PaCa-2 cells under standard conditions.

-

Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10⁶ cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., daily).

-

Administer the vehicle control to the control group using the same route and schedule.

-

-

Monitoring and Endpoints:

-

Continue to monitor tumor growth and the general health of the mice throughout the study.

-

The primary endpoint is typically tumor growth inhibition.

-

Secondary endpoints may include body weight changes, survival, and analysis of tumor tissue at the end of the study.

-

-

Data Analysis:

-

Compare the mean tumor volumes between the treatment and control groups over time.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.

-

Experimental Workflow Diagrams

Conclusion

This compound is a highly selective and potent CCK2 receptor antagonist with a well-defined mechanism of action. Its ability to block gastrin- and CCK-mediated signaling pathways provides a strong rationale for its investigation in CCK2 receptor-driven diseases, particularly cancer. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this promising compound. The continued investigation of this compound is warranted to fully elucidate its clinical utility. investigation of this compound is warranted to fully elucidate its clinical utility.

References

- 1. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Introducing in vivo pancreatic cancer models for the study of new therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase Ib/IIa trial to evaluate the CCK2 receptor antagonist Z-360 in combination with gemcitabine in patients with advanced pancreatic cancer [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacological Profile and Binding Affinity of Nastorazepide (Z-360)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nastorazepide, also known as Z-360, is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK-2) receptor.[1][2] A member of the 1,5-benzodiazepine class of compounds, Nastorazepide has demonstrated significant potential in preclinical and clinical studies for the treatment of conditions associated with CCK-2 receptor activation, including certain types of cancer and pain.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Nastorazepide, with a focus on its binding affinity, selectivity, and the experimental methodologies used for its characterization.

Pharmacological Profile

Nastorazepide is a non-peptide small molecule that functions as a competitive antagonist at the CCK-2 receptor.[3] Its primary mechanism of action involves blocking the binding of endogenous ligands, such as gastrin and cholecystokinin (CCK), to the CCK-2 receptor, thereby inhibiting the downstream signaling cascades initiated by receptor activation.[3]

Mechanism of Action

The CCK-2 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq alpha subunit.[3] Upon activation by its endogenous ligands, the CCK-2 receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a variety of physiological processes, including gastric acid secretion, anxiety, and cell proliferation.[3] Nastorazepide exerts its pharmacological effects by competitively binding to the CCK-2 receptor and preventing this signaling cascade.

Therapeutic Indications

The antagonistic action of Nastorazepide at the CCK-2 receptor has been explored for several therapeutic applications:

-

Oncology: The CCK-2 receptor is overexpressed in various tumors, including pancreatic, colorectal, and medullary thyroid cancers. Gastrin, acting through the CCK-2 receptor, can promote tumor growth. By blocking this interaction, Nastorazepide has shown anti-tumor activity in preclinical models.

-

Pain Management: The CCK-2 receptor is involved in the modulation of pain perception. Nastorazepide has demonstrated analgesic effects in animal models of inflammatory and cancer-related pain.[1]

Binding Affinity and Selectivity

The high affinity and selectivity of Nastorazepide for the CCK-2 receptor are key attributes of its pharmacological profile.

Quantitative Binding Data

The binding affinity of Nastorazepide has been determined through radioligand binding assays. The equilibrium dissociation constant (Kd) and the inhibition constant (Ki) are common measures of affinity.

| Receptor | Ligand | Parameter | Value (nM) | Species | Reference |

| Human CCK-2 | [3H]CCK-8 | Ki | 0.47 | Human | [1][2] |

| Human CCK-2 | Not Specified | Kd | 0.47 | Human | [3] |

| Human CCK-1 | Not Specified | Selectivity Ratio | 672-fold vs. CCK-2 | Human | [3] |

Note: A lower Ki or Kd value indicates a higher binding affinity. The selectivity ratio indicates that Nastorazepide is 672 times more potent at binding to the CCK-2 receptor compared to the CCK-1 receptor.[3]

Experimental Protocols

The following sections detail the methodologies typically employed to characterize the binding affinity and functional activity of Nastorazepide.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of Nastorazepide for the human CCK-2 receptor.

Objective: To determine the binding affinity of Nastorazepide for the human CCK-2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human CCK-2 receptor (e.g., CHO-K1, HEK293).

-

Radioligand: [3H]CCK-8 (Cholecystokinin Octapeptide, tritiated).

-

Test Compound: Nastorazepide (Z-360).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CCK-2 receptor ligand (e.g., 1 µM unlabeled CCK-8).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the human CCK-2 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]CCK-8, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]CCK-8, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of Nastorazepide, 50 µL of [3H]CCK-8, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Nastorazepide concentration.

-

Determine the IC50 value (the concentration of Nastorazepide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Antagonism Assay

This protocol describes a functional assay to determine the IC50 of Nastorazepide in inhibiting gastrin-stimulated intracellular signaling.

Objective: To determine the functional potency of Nastorazepide by measuring its ability to inhibit gastrin-stimulated inositol phosphate accumulation in cells expressing the CCK-2 receptor.

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the human CCK-2 receptor (e.g., AGS cells, CHO-CCK2R).

-

Agonist: Gastrin-I or CCK-8.

-

Test Compound: Nastorazepide (Z-360).

-

Labeling Reagent: [3H]myo-inositol.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.

-

Lysis Buffer: 0.1 M Formic Acid.

-

Anion exchange columns (e.g., Dowex AG1-X8).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture and Labeling: Culture the cells to near confluency in 24-well plates. Label the cells by incubating them with [3H]myo-inositol in inositol-free medium for 18-24 hours.

-

Pre-incubation with Antagonist: Wash the cells with stimulation buffer and pre-incubate with varying concentrations of Nastorazepide for 15-30 minutes at 37°C.

-

Stimulation with Agonist: Add a fixed concentration of gastrin (typically the EC80 concentration for inositol phosphate accumulation) to the wells and incubate for 30-60 minutes at 37°C.

-

Lysis and Extraction: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer. Collect the cell lysates.

-

Separation of Inositol Phosphates: Apply the lysates to anion exchange columns. Wash the columns to remove free inositol. Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Scintillation Counting: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the Nastorazepide concentration.

-

Determine the IC50 value (the concentration of Nastorazepide that inhibits 50% of the gastrin-stimulated response) using non-linear regression analysis.

-

Mandatory Visualizations

Signaling Pathway of the CCK-2 Receptor

Caption: CCK-2 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

Caption: Radioligand Binding Assay Workflow.

Logical Relationship of Functional Antagonism

Caption: Logic of Functional Antagonism Assay.

References

The Role of Nastorazepide (Z-360) in Gastrin-Mediated Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrin, a peptide hormone, plays a significant role in gastrointestinal physiology and has been implicated in the proliferation and progression of several cancers, particularly those of the gastrointestinal tract like pancreatic and gastric cancer.[1][2] Its effects are primarily mediated through the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor.[1][3] Nastorazepide (Z-360), a potent and selective, orally active CCK2R antagonist, has emerged as a key investigational compound for disrupting these pathological pathways.[4][5] This technical guide provides an in-depth overview of Nastorazepide's mechanism of action, its impact on gastrin-mediated signaling, and a summary of the experimental data and protocols used in its evaluation.

Introduction to Nastorazepide (Z-360)

Nastorazepide is a 1,5-benzodiazepine derivative that functions as a highly selective antagonist of the gastrin/cholecystokinin-2 receptor (CCK2R).[4][6] It exhibits potent inhibitory activity, preventing the binding of gastrin and cholecystokinin (CCK) to the CCK2R, thereby blocking the initiation of downstream signaling cascades that promote tumor growth, angiogenesis, and cell survival.[4][7][8]

The Gastrin/CCK2R Signaling Axis

Gastrin binding to the CCK2R on cancer cells initiates a complex network of intracellular signaling pathways. A primary pathway involves the activation of Gq and Gα12/13 proteins.[9][10] This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger an increase in intracellular calcium (Ca2+) and activate Protein Kinase C (PKC).[9][10]

Furthermore, CCK2R activation leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the stimulation of downstream pathways including the mitogen-activated protein kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.[3][8][9] These pathways are crucial regulators of cell proliferation, apoptosis, and angiogenesis.[11] For instance, activated Akt (also known as Protein Kinase B) phosphorylates numerous downstream targets that inhibit apoptosis and promote cell cycle progression.[4]

Mechanism of Action of Nastorazepide

Nastorazepide exerts its anti-tumor effects by competitively binding to the CCK2R, preventing gastrin from activating the receptor.[5][7] This blockade directly inhibits the downstream signaling pathways that are aberrantly activated in certain cancers. A key consequence of Nastorazepide's action is the reduction of Akt phosphorylation, a critical step in the PI3K/Akt survival pathway.[4][7] By inhibiting gastrin-induced anti-apoptotic effects, Nastorazepide can suppress tumor growth.[4] Additionally, it has been shown to inhibit the expression of factors like Interleukin-1β (IL-1β), ephrin B1, Vascular Endothelial Growth Factor (VEGF), and Hypoxia-inducible factor 1-alpha (HIF-1α), which are involved in inflammation, angiogenesis, and tumor progression.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Nastorazepide (Z-360).

Table 1: In Vitro Binding Affinity of Nastorazepide

| Parameter | Value | Receptor | Ligand | Source |

|---|---|---|---|---|

| Ki | 0.47 nM | Human CCK-2 Receptor | [3H]CCK-8 | [4][5] |

| Selectivity vs CCK-1R | 672-fold | - | - |[4] |

Table 2: In Vivo Efficacy of Nastorazepide in Pancreatic Cancer Xenograft Models

| Cancer Model | Treatment | Dosage | Duration | Tumor Growth Inhibition | Source |

|---|---|---|---|---|---|

| MiaPaCa2 Subcutaneous Xenograft | Nastorazepide | 10 mg/kg, p.o., daily | 21 days | 16.5% (weight) | [4] |

| MiaPaCa2 Subcutaneous Xenograft | Nastorazepide | 30 mg/kg, p.o., daily | 21 days | 39.6% (weight) | [4] |

| MiaPaCa2 Subcutaneous Xenograft | Nastorazepide | 100 mg/kg, p.o., daily | 21 days | 41.7% (weight) | [4][7] |

| PANC-1 Subcutaneous Xenograft | Nastorazepide + Gemcitabine | Not specified | Not specified | 27.1% (vs Gemcitabine alone) | [7] |

| PANC-1 Orthotopic Xenograft | Nastorazepide + Gemcitabine | Not specified | Not specified | Significantly prolonged survival |[7] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of Nastorazepide.

CCK2 Receptor Binding Assay

This assay quantifies the affinity of Nastorazepide for the CCK2R.

-

Objective: To determine the inhibitory constant (Ki) of Nastorazepide.

-

Materials:

-

Cell membranes expressing human CCK2R.

-

Radiolabeled ligand: [3H]Cholecystokinin-8 ([3H]CCK-8).

-

Nastorazepide (Z-360) at various concentrations.

-

Binding buffer (e.g., Tris-HCl based buffer with MgCl2, and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Incubate the CCK2R-expressing membranes with a fixed concentration of [3H]CCK-8 and varying concentrations of Nastorazepide.

-

Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the IC50 value (the concentration of Nastorazepide that inhibits 50% of the specific binding of [3H]CCK-8).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

In Vivo Pancreatic Cancer Xenograft Model

This model assesses the anti-tumor efficacy of Nastorazepide in a living organism.

-

Objective: To evaluate the effect of Nastorazepide on tumor growth and survival.

-

Materials:

-

Protocol:

-

Tumor Implantation (Subcutaneous): Inject a suspension of pancreatic cancer cells (e.g., 1 x 106 cells in 100 µL) subcutaneously into the flank of the mice.[9]

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm3).

-

Treatment: Randomize mice into control and treatment groups. Administer Nastorazepide orally (e.g., daily by gavage) at specified doses. The control group receives the vehicle.

-

Monitoring: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume (e.g., Volume = 0.5 x Length x Width2). Monitor animal body weight and general health.

-

Endpoint: At the end of the study (e.g., after 3 weeks), euthanize the mice, and excise and weigh the tumors. For survival studies, monitor until a pre-defined endpoint is reached.

-

Analysis: Compare tumor growth rates, final tumor weights, and survival times between the treatment and control groups.

-

Western Blot for Akt Phosphorylation

This technique is used to measure the levels of activated Akt protein.

-

Objective: To determine if Nastorazepide inhibits gastrin-induced Akt phosphorylation.

-

Materials:

-

CCK2R-expressing cancer cells.

-

Gastrin.

-

Nastorazepide (Z-360).

-

Lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-Akt (e.g., Ser473) and anti-total-Akt.[13][14]

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Protocol:

-

Cell Treatment: Culture cells and serum-starve them. Pre-treat with Nastorazepide for a specified time, then stimulate with gastrin.

-

Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.[10]

-

Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.

-

Analysis: Quantify the band intensity. To normalize, strip the membrane and re-probe with an antibody for total Akt. Compare the ratio of phospho-Akt to total Akt across different treatment conditions.

-

Conclusion

Nastorazepide (Z-360) is a well-characterized, potent, and selective CCK2R antagonist that effectively disrupts gastrin-mediated signaling pathways implicated in cancer progression. By blocking the receptor, Nastorazepide inhibits downstream cascades, most notably the PI3K/Akt pathway, leading to reduced cell proliferation and survival. Preclinical data strongly support its anti-tumor activity, particularly in pancreatic cancer models, both as a monotherapy and in combination with standard chemotherapy agents like gemcitabine. The experimental protocols outlined here provide a framework for the continued investigation and development of CCK2R antagonists as a targeted therapeutic strategy for gastrin-dependent malignancies.

References

- 1. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCK2 receptor antagonists: pharmacological tools to study the gastrin-ECL cell-parietal cell axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]

- 4. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ccrod.cancer.gov [ccrod.cancer.gov]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Nastorazepide Hemicalcium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nastorazepide, also known as Z-360, is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK-2) receptor, a G-protein coupled receptor implicated in various physiological processes. As a 1,5-benzodiazepine derivative, its intricate structure and stereochemistry are key to its high-affinity binding. This document provides a comprehensive overview of the chemical properties, a detailed multi-step synthesis of the Nastorazepide core, and its subsequent conversion to the hemicalcium salt form. Furthermore, it outlines the key signaling pathway associated with its mechanism of action. All quantitative data is presented in tabular format, and logical workflows are visualized using diagrams to facilitate a clear understanding for research and development purposes.

Chemical Structure and Properties

Nastorazepide hemicalcium is a salt consisting of two molecules of the parent compound, (R)-3-(3-(5-cyclohexyl-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepin-3-yl)ureido)benzoic acid, and one calcium ion (Ca²⁺). The stereochemistry at the C3 position of the benzodiazepine ring is crucial for its biological activity.

Chemical Structure of this compound:

(A 2D representation of the chemical structure would be depicted here, showing two Nastorazepide molecules ionically bonded to a central calcium atom.)

The key physicochemical and pharmacological properties of Nastorazepide and its hemicalcium salt are summarized below.

| Property | Value |

| Compound Name | This compound (Z-360) |

| Systematic Name | Calcium bis((R)-3-(3-(5-cyclohexyl-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepin-3-yl)ureido)benzoate) |

| Molecular Formula | C₅₈H₇₀CaN₈O₁₀ |

| Molecular Weight | 1079.3 g/mol |

| Parent Compound | Nastorazepide |

| Parent Formula | C₂₉H₃₆N₄O₅ |

| Parent Molecular Weight | 520.62 g/mol |

| Receptor Target | Cholecystokinin-2 (CCK-2) Receptor |

| Binding Affinity (Ki) | 0.47 nM for human CCK-2 receptor[1][3] |

| Mechanism of Action | Competitive Antagonist |

Synthesis of Nastorazepide

The synthesis of Nastorazepide is a multi-step process that involves the construction of the core 1,5-benzodiazepine ring system with the correct stereochemistry, followed by functionalization. The following workflow outlines a plausible synthetic route based on established methodologies for creating complex benzodiazepine derivatives.

References

- 1. 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5817808A - Process for preparing benzodiazepine derivatives - Google Patents [patents.google.com]

- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Nastorazepide (Z-360): A Technical Guide on its Potential Antineoplastic Activity in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nastorazepide (formerly Z-360) is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK-2) receptor, a G-protein coupled receptor implicated in the proliferation and survival of various cancer cells, particularly in pancreatic and gastrointestinal tumors. This technical guide provides a comprehensive overview of the preclinical data supporting the antineoplastic potential of nastorazepide. It details the compound's mechanism of action, summarizes key quantitative in vivo and in vitro data, and provides detailed experimental protocols from pivotal studies. Visualizations of the key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its therapeutic potential.

Introduction

The gastrin/CCK-2 receptor signaling pathway plays a crucial role in the pathophysiology of several cancers.[1] Ligands such as gastrin and cholecystokinin can promote tumor growth, angiogenesis, and inhibit apoptosis upon binding to the CCK-2 receptor.[1][2] Nastorazepide, a 1,5-benzodiazepine derivative, has emerged as a promising therapeutic agent that competitively inhibits this pathway.[3][4] Preclinical studies have demonstrated its ability to inhibit tumor growth, both as a monotherapy and in combination with standard chemotherapeutic agents like gemcitabine, and to modulate key downstream signaling cascades involved in cell survival and angiogenesis.[3][5][6]

Mechanism of Action

Nastorazepide exerts its antineoplastic effects by binding with high affinity to the CCK-2 receptor, thereby blocking the downstream signaling initiated by its natural ligands.[3][5] This blockade leads to the inhibition of several critical cellular processes that contribute to tumor progression:

-

Inhibition of Anti-Apoptotic Signaling: Nastorazepide has been shown to counteract the anti-apoptotic effects of gastrin. This is achieved by downregulating the expression of key anti-apoptotic proteins, including survivin, X-linked inhibitor of apoptosis protein (XIAP), and myeloid cell leukemia-1 (Mcl-1).[7]

-

Modulation of Pro-Survival Pathways: The CCK-2 receptor is known to activate the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation. Nastorazepide has been demonstrated to reduce the phosphorylation of Akt, thereby inhibiting this pro-survival cascade.[5]

-

Suppression of Angiogenesis: Nastorazepide can inhibit the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1 alpha (HIF-1α), key mediators of tumor angiogenesis.[3][6]

The following diagram illustrates the proposed signaling pathway affected by nastorazepide.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of nastorazepide.

Table 1: In Vitro Binding Affinity

| Compound | Receptor | Ki (nM) | Reference |

| Nastorazepide (Z-360) | Human CCK-2 | 0.47 | [3][5] |

Table 2: In Vivo Antitumor Efficacy in MIA PaCa-2 Xenograft Model

| Treatment Group | Dose and Schedule | Mean Tumor Weight (mg) ± SD | % Inhibition | p-value vs. Vehicle | Reference |

| Vehicle | - | 1024 ± 115 | - | - | [7] |

| Nastorazepide | 100 mg/kg, p.o., daily | 603 ± 87 | 41.1 | < 0.01 | [7] |

| Gemcitabine | 100 mg/kg, i.p., twice a week | 458 ± 73 | 55.3 | < 0.01 | [7] |

| Nastorazepide + Gemcitabine | As above | 267 ± 45 | 73.9 | < 0.01 | [7] |

Table 3: Effect on Anti-Apoptotic Gene Expression in MIA PaCa-2 Xenografts

| Gene | Treatment Group | Relative mRNA Expression (Fold Change vs. Vehicle) | p-value vs. Vehicle | Reference |

| Survivin | Nastorazepide | 0.62 | < 0.05 | [7] |

| Nastorazepide + Gemcitabine | 0.41 | < 0.01 | [7] | |

| XIAP | Nastorazepide | 0.71 | < 0.05 | [7] |

| Nastorazepide + Gemcitabine | 0.55 | < 0.01 | [7] | |

| Mcl-1 | Nastorazepide | 0.75 | < 0.05 | [7] |

| Nastorazepide + Gemcitabine | 0.60 | < 0.01 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, primarily based on the work of Shiomi et al., 2017.[7]

In Vitro Studies

-

Cell Lines and Culture:

-

Human pancreatic cancer cell line MIA PaCa-2 was used.

-

For specific assays, MIA PaCa-2 cells were stably transfected to express the human CCK-2 receptor.

-

Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Apoptosis Assay (Caspase-3/7 Activity):

-

MIA PaCa-2 cells expressing human CCK-2R were seeded in 96-well plates.

-

Cells were treated with varying concentrations of nastorazepide in the presence of gastrin-17 to induce apoptosis inhibition.

-

After a 24-hour incubation period, caspase-3/7 activity was measured using a commercially available luminescent assay kit according to the manufacturer's instructions.

-

In Vivo Studies

-

Animal Model:

-

Male BALB/c nude mice (5-6 weeks old) were used.

-

Mice were housed in a specific-pathogen-free environment.

-

-

Subcutaneous Xenograft Model:

-

MIA PaCa-2 cells (5 x 106 cells in 0.1 mL of PBS) were subcutaneously injected into the right flank of each mouse.

-

Tumor growth was monitored, and treatments were initiated when tumor volumes reached approximately 100-150 mm3.

-

Nastorazepide was administered orally (p.o.) once daily.

-

Gemcitabine was administered intraperitoneally (i.p.) twice a week.

-

Tumor volume was calculated using the formula: (length x width2) / 2.

-

At the end of the study, tumors were excised and weighed.

-

-

TUNEL Staining for Apoptosis:

-

Excised tumor tissues were fixed in 10% neutral buffered formalin and embedded in paraffin.

-

Tissue sections were prepared and stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit to detect apoptotic cells.

-

-

Real-time PCR for Gene Expression Analysis:

-

Total RNA was extracted from tumor tissues using a suitable RNA isolation kit.

-

cDNA was synthesized from the RNA templates.

-

Quantitative real-time PCR was performed using specific primers for survivin, XIAP, Mcl-1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The workflow for the preclinical evaluation of nastorazepide is depicted in the following diagram.

Conclusion and Future Directions

The preclinical data strongly suggest that nastorazepide holds significant promise as an antineoplastic agent, particularly for pancreatic cancer. Its well-defined mechanism of action, targeting the CCK-2 receptor and subsequently inhibiting key survival and angiogenic pathways, provides a solid rationale for its clinical development. The synergistic effects observed with gemcitabine are particularly noteworthy, suggesting a potential role for nastorazepide in combination chemotherapy regimens.

Further research is warranted to fully elucidate the intricate downstream effects of nastorazepide and to identify predictive biomarkers for patient stratification. Clinical trials are essential to validate these preclinical findings and to establish the safety and efficacy of nastorazepide in cancer patients.

The logical relationship between the observed effects and the proposed mechanism of nastorazepide is summarized below.

References

- 1. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies [ijbs.com]

- 2. Comparative effects of selected drug combinations on the growth of a human pancreatic carcinoma cell line (MIA PaCa-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]

- 4. "HMJ-38 against the gemcitabine-resistant MIA-PaCa-2 pancreatic cancer cells" by Mann-Jen Hour, Fuu‑ Jen Tsai et al. [biomedicinej.com]

- 5. Effect of Z-360, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo and mode of action determinations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Z-360, a novel cholecystokinin-2/gastrin receptor antagonist, inhibits gemcitabine-induced expression of the vascular endothelial growth factor gene in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dissolving Nastorazepide Hemicalcium for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nastorazepide (Z-360) is a potent and orally active 1,5-benzodiazepine derivative that functions as a gastrin/CCK-2 receptor antagonist.[1] It has demonstrated potential in various research areas, including oncology, where it has been shown to inhibit tumor growth and metastasis in pancreatic and colorectal cancer models.[1] Proper dissolution and formulation of Nastorazepide hemicalcium are critical for ensuring accurate dosing and obtaining reliable results in in vivo animal studies. This document provides a detailed protocol for the preparation of this compound for oral and intraperitoneal administration.

Quantitative Data Summary

For in vivo studies, this compound is typically prepared as a suspension. The following table summarizes the key quantitative parameters for preparing a dosing solution.

| Parameter | Value | Notes |

| Stock Solution | ||

| Solvent | DMSO | Dimethyl sulfoxide is used to initially dissolve the compound. |

| Concentration | 20.8 mg/mL | This stock solution is then diluted in the vehicle solution. |

| Vehicle Solution | ||

| Composition | 20% SBE-β-CD in Saline | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is used as a solubilizing and stabilizing agent. |

| Preparation | Dissolve 2 g of SBE-β-CD powder in 10 mL of Saline. | Ensure the powder is completely dissolved until the solution is clear. |

| Storage | 4°C for up to one week | Store the vehicle solution under refrigeration to maintain its stability. |

| Final Dosing Solution | ||

| Preparation Method | Add 100 µL of DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline. | This creates a 10-fold dilution of the stock solution, resulting in a suspended solution suitable for in vivo administration.[1] |

| Final DMSO Concentration | 10% | It is important to consider the potential effects of the final DMSO concentration on the animal model. |

| Administration Routes | Oral (p.o.) and Intraperitoneal (i.p.) injection | The suspended solution is suitable for both routes of administration.[1] |

Experimental Protocols

Materials:

-

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) powder

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tube or beaker

-

Magnetic stirrer and stir bar (optional)

-

Sterile filter (0.22 µm)

Procedure:

-

Weigh 2 g of SBE-β-CD powder.

-

Measure 10 mL of sterile saline.

-

In a sterile container, add the SBE-β-CD powder to the saline.

-

Mix thoroughly until the powder is completely dissolved and the solution is clear. A magnetic stirrer can be used to facilitate dissolution.

-

Sterile-filter the solution using a 0.22 µm filter into a new sterile container.

-

Store the prepared vehicle solution at 4°C for a maximum of one week.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh the required amount of this compound powder to prepare a 20.8 mg/mL stock solution.

-

Add the appropriate volume of DMSO to the powder in a sterile microcentrifuge tube.

-

Vortex or sonicate briefly to ensure the compound is fully dissolved.

Materials:

-

This compound stock solution (20.8 mg/mL in DMSO)

-

20% SBE-β-CD in Saline (vehicle solution)

-

Sterile microcentrifuge tubes

Procedure:

-

For every 1 mL of final dosing solution required, add 100 µL of the this compound stock solution to a sterile microcentrifuge tube.

-

Add 900 µL of the 20% SBE-β-CD in Saline vehicle solution to the same tube.

-

Mix the solution thoroughly by vortexing to ensure a uniform suspension.

-

The final suspended solution is now ready for oral or intraperitoneal administration to animals.

Visualizations

Caption: Workflow for preparing this compound for in vivo studies.

Nastorazepide acts as a CCK-2 receptor antagonist. By blocking this receptor, it can inhibit downstream signaling pathways that are often implicated in cancer cell proliferation and survival.

Caption: Simplified signaling pathway of Nastorazepide as a CCK-2 receptor antagonist.

References

Application Notes and Protocols for Nastorazepide in Rodent Cancer Models

For Research Use Only. Not for use in humans.

Introduction

Nastorazepide (also known as Z-360) is a selective, orally active antagonist of the gastrin/cholecystokinin-2 (CCK-2) receptor, which belongs to the 1,5-benzodiazepine class of compounds.[1][2] The CCK-2 receptor and its ligand, gastrin, are implicated in the proliferation and progression of various cancers, particularly those of the gastrointestinal tract like pancreatic and gastric cancers.[1][3] By blocking the CCK-2 receptor, Nastorazepide disrupts signaling pathways that promote tumor cell growth, survival, and metastasis.[1][2] Preclinical studies in rodent models have demonstrated its potential as an antineoplastic agent.[1]

Mechanism of Action

Nastorazepide exerts its antitumor effects by binding with high affinity to the CCK-2 receptor (Kᵢ = 0.47 nM), preventing its activation by gastrin.[1] This blockade inhibits downstream signaling cascades that are crucial for cancer cell proliferation and survival. Specifically, Nastorazepide has been shown to inhibit the production of interleukin-1β (IL-1β), ephrin B1, Vascular Endothelial Growth Factor (VEGF), and Hypoxia-Inducible Factor-1α (HIF-1α).[1] Furthermore, it reduces the phosphorylation of key signaling proteins such as Akt and NR2B.[1] In gastric cancer cells, the gastrin-CCK2R axis has been shown to induce cyclooxygenase-2 (COX-2) expression through a JAK2/STAT3/PI3K/Akt pathway, which is involved in its proliferative effects.[3]

Caption: Nastorazepide blocks Gastrin-induced CCK-2R signaling.

Recommended Dosage in Rodent Cancer Models

The optimal dosage of Nastorazepide can vary depending on the cancer cell line, rodent model, and therapeutic strategy (monotherapy vs. combination therapy). The following tables summarize dosages from preclinical studies.

Table 1: Nastorazepide Monotherapy in Xenograft Models

| Cancer Model Cell Line | Animal Model | Dosage Range (mg/kg) | Route of Admin. | Dosing Schedule | Efficacy Summary |

| MiaPaCa2 (Pancreatic) | Nude Mice | 10 - 100 mg/kg | Oral (p.o.) | Once daily for 21 days | Dose-dependent tumor growth inhibition. 16.5%, 39.6%, and 41.7% inhibition at 10, 30, and 100 mg/kg, respectively.[1] |

| C170HM2 (Colorectal) | Mice | 3 - 100 mg/kg | Oral (p.o.) | Once daily | Inhibited liver metastasis.[1] |

| MGLVA1 (Ascites) | Mice | 3 - 100 mg/kg | Oral (p.o.) | Once daily | Increased survival.[1] |

Table 2: Nastorazepide Combination Therapy

| Cancer Model Cell Line | Animal Model | Combination Agent | Nastorazepide Dosage | Route of Admin. | Dosing Schedule | Efficacy Summary |

| PAN-1 (Pancreatic) | Orthotopic Mouse Model | Gemcitabine | Not specified, but effective in combo | Oral (p.o.) | Not specified | Inhibited both tumor area and weight in combination; monotherapy did not suppress basal tumor metrics.[1] |

Experimental Protocols

The following are generalized protocols for in vivo efficacy studies using Nastorazepide in rodent xenograft models. These should be adapted to specific experimental designs and institutional guidelines (IACUC).

This protocol outlines the establishment of a subcutaneous xenograft model, a common method for evaluating anti-tumor agents.[4][5][6]

-

Cell Culture: Culture human cancer cells (e.g., MiaPaCa2) in the recommended complete medium. Harvest cells during the exponential growth phase (70-80% confluency).[4]

-

Animal Model: Use immunocompromised mice (e.g., female athymic Nude or NSG mice), typically 6-8 weeks old.[7] Allow for a 3-5 day acclimatization period.[4]

-

Cell Preparation for Injection:

-

Wash harvested cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Perform a cell count using a hemocytometer and assess viability with trypan blue.[4] Viability should be >95%.

-

Resuspend cells in a sterile medium or PBS at the desired concentration (e.g., 3.0 x 10⁶ cells per injection volume).[4] Keep cells on ice to maintain viability.[8]

-

-

Tumor Implantation:

-

Anesthetize the mouse using an approved method (e.g., isoflurane).

-

Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.[4]

-

-

Tumor Growth Monitoring:

-

Vehicle Preparation: The vehicle (placebo control) should be appropriate for the administration route and solubility of Nastorazepide. Consult formulation data for the specific compound lot.

-

Nastorazepide Formulation: Prepare Nastorazepide fresh daily. For oral administration (p.o.), suspend the required amount of Nastorazepide powder in the chosen vehicle. Ensure a homogenous suspension through vortexing or sonication.

-

Administration:

-

Administer the prepared solution or suspension to the mice via oral gavage using a proper gauge feeding needle.[9]

-

The volume is typically based on the animal's body weight (e.g., 0.1 mL per 10 g of body mass).[9]

-

The control group should receive an equivalent volume of the vehicle.

-

Administer according to the dosing schedule determined for the study (e.g., once daily for 21 days).[1]

-

Caption: Workflow for a typical in vivo xenograft study.

-

Efficacy: The primary efficacy endpoint is typically tumor growth inhibition (TGI). Continue to measure tumor volume throughout the study.

-

Toxicity Monitoring: Monitor animal health daily. Key indicators of toxicity include:

-

Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after the treatment period is complete. Tissues can be harvested for further analysis (e.g., histology, biomarker analysis).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. Gastrin acting on the cholecystokinin2 receptor induces cyclooxygenase-2 expression through JAK2/STAT3/PI3K/Akt pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 9. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nastorazepide in Cancer-Induced Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer-induced pain is a debilitating condition that significantly impairs the quality of life for patients. The development of novel analgesics to manage this complex pain state is a critical area of research. Nastorazepide (also known as Z-360) is a potent and selective, orally active antagonist of the cholecystokinin-2 receptor (CCK2R).[1] Emerging preclinical evidence suggests that Nastorazepide may be an effective therapeutic agent for mitigating cancer-induced pain by modulating key signaling pathways involved in central sensitization. These application notes provide detailed protocols for utilizing Nastorazepide in a murine model of cancer-induced pain, specifically focusing on cancer-induced bone pain (CIBP), and assessing its analgesic efficacy through behavioral assays.

Mechanism of Action

Nastorazepide is a 1,5-benzodiazepine derivative that acts as a gastrin/CCK-2 receptor antagonist with high affinity.[2] In the context of cancer pain, tumor cells and associated inflammatory cells can release mediators that lead to the production of interleukin-1β (IL-1β). IL-1β can, in turn, upregulate the expression of ephrin B1 and promote the phosphorylation of the NMDA receptor subunit NR2B in the spinal cord. This cascade contributes to the central sensitization and hyperexcitability of neurons, leading to pain hypersensitivity. Nastorazepide is believed to exert its analgesic effects by blocking the CCK2R, which leads to the suppression of IL-1β production, thereby preventing the subsequent upregulation of ephrin B1 and phosphorylation of NR2B.[2]

Data Presentation

The following table summarizes the expected quantitative data from a study evaluating the anti-allodynic effects of Nastorazepide in a murine cancer-induced bone pain model. The data is presented as the paw withdrawal threshold (in grams) in response to mechanical stimulation using the von Frey test.

| Treatment Group | Day 0 (Baseline) | Day 7 Post-Tumor Inoculation | Day 14 Post-Tumor Inoculation | Day 21 Post-Tumor Inoculation |

| Vehicle Control | 2.1 ± 0.2 | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |

| Nastorazepide (100 mg/kg, p.o.) | 2.0 ± 0.2 | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.9 ± 0.2 |

| Nastorazepide (300 mg/kg, p.o.) | 2.2 ± 0.3 | 1.8 ± 0.2 | 2.0 ± 0.2 | 2.1 ± 0.3 |

Note: Data are representative examples based on preclinical findings of a significant anti-allodynic effect and are presented as Mean ± SEM. Actual results may vary.

Experimental Protocols

Cancer-Induced Bone Pain (CIBP) Mouse Model

This protocol describes the induction of a CIBP model by injecting murine sarcoma cells into the femur of a mouse.

Materials:

-

Murine osteolytic sarcoma cells (e.g., NCTC 2472)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Isoflurane anesthesia system

-

26-gauge Hamilton syringe

-

Micrometer

Procedure:

-

Cell Culture: Culture NCTC 2472 sarcoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Preparation: On the day of injection, harvest the sarcoma cells using trypsin-EDTA, wash them twice with sterile PBS, and resuspend them in sterile PBS at a concentration of 2 x 10^5 cells per 10 µL. Keep the cell suspension on ice.

-

Animal Anesthesia: Anesthetize a C3H/HeJ mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

-

Surgical Procedure:

-

Place the anesthetized mouse in a supine position.

-

Make a small incision over the patellar tendon to expose the distal end of the femur.

-

Carefully drill a small hole through the patellar groove into the intramedullary canal of the femur using a 26-gauge needle.

-

Slowly inject 10 µL of the cell suspension (2 x 10^5 cells) into the intramedullary canal using a Hamilton syringe.

-

Withdraw the needle and seal the hole with bone wax.

-

Suture the incision and allow the mouse to recover on a warming pad.

-

-

Sham Control: For sham-operated control animals, follow the same procedure but inject 10 µL of sterile PBS instead of the cell suspension.

-

Post-Operative Care: Monitor the animals daily for any signs of distress. Tumor growth can be indirectly monitored by measuring the width of the heel with a micrometer starting from day 3 post-injection.

Nastorazepide Administration

This protocol describes the oral administration of Nastorazepide to mice.

Materials:

-

Nastorazepide (Z-360)

-

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

-

Oral gavage needles (20-22 gauge, straight or curved with a ball tip)

-

1 mL syringes

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a stock solution of Nastorazepide in the chosen vehicle. For example, to prepare a 10 mg/mL solution for a 100 mg/kg dose in a 20g mouse (0.2 mL administration volume), suspend 10 mg of Nastorazepide in 1 mL of 0.5% CMC.

-

Ensure the suspension is homogenous by vortexing or sonicating before each use.

-

-

Animal Handling and Dosing:

-

Gently restrain the mouse by the scruff of the neck to immobilize the head.

-

Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure proper insertion length.

-

Insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Slowly administer the calculated volume of the Nastorazepide suspension or vehicle.

-

Carefully withdraw the needle and return the mouse to its cage.

-

-

Dosing Schedule:

-

For chronic studies, administer Nastorazepide or vehicle orally once daily, starting from a predetermined day post-tumor inoculation (e.g., day 7) and continuing for the duration of the experiment.[2]

-

Assessment of Mechanical Allodynia (von Frey Test)

This protocol describes the measurement of mechanical sensitivity using von Frey filaments.

Materials:

-

Set of calibrated von Frey filaments

-

Elevated wire mesh platform

-

Plexiglas enclosures

Procedure:

-

Acclimatization: Place the mice individually in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.

-

Filament Application:

-

Starting with a filament of lower force, apply it to the plantar surface of the hind paw until it just buckles.

-

Hold the filament in place for 3-5 seconds.

-

A positive response is defined as a brisk withdrawal or flinching of the paw.

-

-

Up-Down Method:

-

Begin with a filament in the middle of the force range (e.g., 0.6 g).

-

If there is a positive response, the next filament tested should be of lower force.

-

If there is no response, the next filament tested should be of higher force.

-

Continue this pattern until the 50% withdrawal threshold is determined using the up-down statistical method.

-

-

Data Recording: Record the filament force that elicits a 50% withdrawal response for each animal at each time point (e.g., baseline, and days 7, 14, and 21 post-inoculation).

Visualizations

Signaling Pathway of Nastorazepide in Cancer Pain

Caption: Nastorazepide's proposed mechanism in alleviating cancer pain.

Experimental Workflow

Caption: Workflow for studying Nastorazepide in a CIBP model.

References

Application Notes and Protocols for Radiolabeling Nastorazepide for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nastorazepide (formerly known as Z-360) is a potent and selective antagonist of the cholecystokinin-2 (CCK2) receptor.[1] The CCK2 receptor is overexpressed in various malignancies, including medullary thyroid carcinoma, small cell lung cancer, and gastrointestinal stromal tumors, making it an attractive target for molecular imaging and targeted radionuclide therapy.[2][3] Radiolabeled Nastorazepide analogs can serve as valuable tools for the non-invasive in vivo visualization of CCK2 receptor-expressing tumors using single-photon emission computed tomography (SPECT) or positron emission tomography (PET).

These application notes provide an overview and detailed protocols for the radiolabeling of Nastorazepide derivatives for preclinical and clinical research. The primary focus is on chelation-based radiolabeling techniques, which offer versatility in the choice of radioisotopes for both SPECT and PET imaging.

Radiolabeling Strategies for Nastorazepide Derivatives

Direct radiolabeling of the Nastorazepide molecule with isotopes like Fluorine-18 or Carbon-11 can be challenging and may alter its biological activity. A more robust and widely applicable strategy involves the conjugation of a bifunctional chelator to a Nastorazepide derivative. This chelator can then stably coordinate with a variety of metallic radionuclides. The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator is a versatile option, capable of forming stable complexes with radionuclides suitable for both SPECT (e.g., Indium-111) and PET (e.g., Gallium-68, Lutetium-177).[1][4]

A Nastorazepide derivative functionalized with a DOTA chelator, referred to here as IP-001, has been successfully synthesized and radiolabeled with Indium-111, demonstrating the feasibility of this approach for in vivo imaging.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the radiolabeling of the DOTA-conjugated Nastorazepide derivative, IP-001, with Indium-111.

| Parameter | Value | Reference |

| Radiochemical Yield | >95% | [4] |

| Radiochemical Purity | >98% | [4] |

| Molar Activity | 10 MBq/nmol | [4] |

| In Vitro Stability (120h in human blood) | >93% | [4] |

Experimental Protocols

Protocol 1: Synthesis of DOTA-Functionalized Nastorazepide Precursor (IP-001)

This protocol is based on the synthetic scheme reported for the synthesis of a DOTA-conjugated Nastorazepide derivative.[4] It involves a multi-step synthesis to attach a DOTA chelator to the Nastorazepide backbone via a linker.

Materials:

-

Nastorazepide derivative with a suitable functional group for conjugation

-

Linker molecules (e.g., N-Boc-1,6-hexanediamine, N¹⁹-Fmoc-4-oxo-9,12,15-trioxa-5,19-diazanonadecanoic acid)

-

DOTA-tris(t-Bu)ester

-

Coupling agents (e.g., CDI, HBTU, HATU)

-

Bases (e.g., TEA, DIPEA)

-

Solvents (e.g., MeCN, DMF, DCM)

-

Deprotection reagents (e.g., TFA, piperidine/morpholine)

-

Reagents for purification (e.g., silica gel for chromatography, HPLC solvents)

Procedure:

-

Linker Synthesis: Synthesize a linker with appropriate protecting groups. For example, react N-Boc-1,6-hexanediamine with N¹⁹-Fmoc-4-oxo-9,12,15-trioxa-5,19-diazanonadecanoic acid in the presence of a coupling agent like CDI to form an amide bond.

-

Deprotection: Selectively deprotect one end of the linker. For instance, remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Conjugation to Nastorazepide: Couple the deprotected linker to a suitable functional group on the Nastorazepide derivative. This may require activation of a carboxylic acid group on either the linker or the Nastorazepide derivative.

-

Second Deprotection: Remove the second protecting group from the linker (e.g., Fmoc group using morpholine in DMF).

-

DOTA Conjugation: Couple the DOTA-tris(t-Bu)ester to the newly deprotected functional group on the linker.

-

Final Deprotection: Remove the tert-butyl protecting groups from the DOTA moiety using a strong acid like TFA.

-

Purification: Purify the final DOTA-functionalized Nastorazepide precursor (IP-001) using high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H-NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Radiolabeling of DOTA-Nastorazepide with Indium-111 for SPECT Imaging

This protocol describes the radiolabeling of the DOTA-functionalized Nastorazepide precursor (IP-001) with Indium-111.[4]

Materials:

-

DOTA-Nastorazepide precursor (IP-001)

-

¹¹¹InCl₃ in 0.05 M HCl

-

0.2 M Ammonium acetate buffer (pH 5.5)

-

Metal-free water

-

Heating block or water bath

-

Reaction vial (e.g., 1.5 mL polypropylene tube)

-

Syringes and needles

Procedure:

-

Precursor Preparation: Dissolve the DOTA-Nastorazepide precursor in metal-free water to a concentration of 1 mg/mL.

-

Reaction Setup: In a sterile reaction vial, add 10 µg (10 µL) of the DOTA-Nastorazepide precursor solution.

-

Add 100 µL of 0.2 M ammonium acetate buffer (pH 5.5).

-

Radiolabeling: Add 37-185 MBq of ¹¹¹InCl₃ solution to the reaction vial.

-

Gently mix the reaction solution.

-

Incubation: Incubate the reaction mixture at 95°C for 15 minutes.

-

Allow the reaction vial to cool to room temperature.

Protocol 3: Radiolabeling of DOTA-Nastorazepide with Gallium-68 for PET Imaging

This protocol is a general procedure for labeling DOTA-conjugated molecules with Gallium-68, adapted for DOTA-Nastorazepide. This can be performed manually or using an automated synthesis module.[2][5][6]

Materials:

-

DOTA-Nastorazepide precursor (IP-001)

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for generator elution

-

Cation exchange cartridge (e.g., SCX)

-

Eluent for ⁶⁸Ga concentration (e.g., 5 M NaCl / 0.1 M HCl)

-

Buffer (e.g., 1 M sodium acetate, pH 4.0-4.5)

-

Heating module

-

Sterile filters (0.22 µm)

-

Reaction vial

Procedure (Automated Synthesis):

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

-

⁶⁸Ga Trapping: The eluted ⁶⁸GaCl₃ is trapped on a cation exchange cartridge.

-

Elution of ⁶⁸Ga: The trapped ⁶⁸Ga is eluted from the cartridge with a small volume of eluent (e.g., 5 M NaCl / 0.1 M HCl) directly into the reaction vial.

-

Reaction Mixture: The reaction vial contains the DOTA-Nastorazepide precursor (typically 10-50 nmol) in a suitable buffer (e.g., sodium acetate). The final pH should be between 3.5 and 4.5.

-

Heating: The reaction mixture is heated at 95-100°C for 5-10 minutes.

-

Purification: The reaction mixture is passed through a C18 cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities. The radiolabeled product is retained on the cartridge.

-

Elution of Product: The purified radiolabeled DOTA-Nastorazepide is eluted from the C18 cartridge with an appropriate solvent (e.g., 50% ethanol in saline).

-

Formulation: The final product is passed through a sterile filter into a sterile vial and may be diluted with saline for injection.

Protocol 4: Quality Control of Radiolabeled Nastorazepide

Quality control is essential to ensure the identity, purity, and stability of the radiopharmaceutical prior to in vivo use.

1. Radiochemical Purity Determination by Radio-TLC:

-

Stationary Phase: Instant thin-layer chromatography strips impregnated with silica gel (iTLC-SG).

-

Mobile Phase for ¹¹¹In-DOTA-Nastorazepide: 0.1 M citrate buffer (pH 6.0). In this system, free ¹¹¹In remains at the origin (Rf = 0.0-0.1), while the labeled compound migrates with the solvent front (Rf = 0.9-1.0).

-

Mobile Phase for ⁶⁸Ga-DOTA-Nastorazepide: A common system uses two strips.

-

Strip 1 (e.g., ITLC-SG) with a mobile phase of 1 M ammonium acetate:methanol (1:1 v/v) to determine colloidal ⁶⁸Ga (remains at origin).

-

Strip 2 (e.g., ITLC-SG) with a mobile phase of 0.1 M citrate buffer (pH 6.0) to separate free ⁶⁸Ga (migrates with solvent front) from the labeled peptide (remains at the origin).[7]

-

-

Analysis: The distribution of radioactivity on the strip is measured using a radio-TLC scanner.

2. Radiochemical Purity and Identity Determination by Radio-HPLC:

-

System: A high-performance liquid chromatography system equipped with a radioactivity detector.

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from ~95% A to ~5% A over 20-30 minutes.

-

-

Analysis: The retention time of the main radioactive peak is compared to that of a non-radioactive, characterized standard of the same compound to confirm identity. The percentage of radioactivity in the main peak relative to the total radioactivity detected represents the radiochemical purity.[8]

3. Other Quality Control Tests:

-

pH: The pH of the final formulation should be measured using a pH meter or pH-indicator strips and should be within a physiologically acceptable range (typically 4.5-7.5).

-

Visual Inspection: The final product should be a clear, colorless solution, free of any particulate matter.

-

Sterility and Endotoxin Testing: For clinical applications, the final product must be sterile and have endotoxin levels below the accepted threshold.

Visualizations

CCK2 Receptor Signaling Pathway

The CCK2 receptor is a G-protein coupled receptor that, upon binding of an agonist like gastrin, activates multiple downstream signaling cascades involved in cell proliferation, survival, and migration.

Caption: Simplified CCK2 receptor signaling cascade.

Experimental Workflow for Radiolabeling Nastorazepide

The overall workflow for developing and utilizing a radiolabeled Nastorazepide derivative for in vivo imaging involves several key stages, from precursor synthesis to final quality control.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 68Ge content quality control of 68Ge/68Ga-generator eluates and 68Ga radiopharmaceuticals – A protocol for determining the 68Ge content using thin-layer chromatography (2014) | Elisabeth Eppard | 4 Citations [scispace.com]

- 4. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A fully automated synthesis for the preparation of 68Ga-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]